2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at the 3-position, linked via a sulfanyl (-S-) group to a pyrrolidin-1-yl ethanone moiety. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties, owing to their electron-deficient aromatic systems capable of π-π stacking and hydrogen bonding . The pyrrolidine ring, a five-membered amine, enhances solubility and bioavailability, while the sulfanyl linker may influence redox properties or serve as a hydrogen-bond acceptor .
Based on analogous compounds (e.g., ), synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions to attach the sulfanyl-ethanone-pyrrolidine moiety to the quinoxaline scaffold.
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-15(17-13-7-3-2-6-12(13)16-11)20-10-14(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLQHNBPTZADGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinoxaline derivative with a thiol compound under basic conditions.
Attachment of the Pyrrolidinyl Ethanone Moiety: The final step involves the reaction of the sulfanyl quinoxaline with a pyrrolidinyl ethanone derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a tetrahydroquinoxaline using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pyrrolidinyl ethanone moiety can interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic systems, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Observations
Heterocyclic Core Variations: The quinoxaline core in the target compound (electron-deficient) contrasts with pyridazine (BG15329, ) and 1,2,4-triazine (), which differ in nitrogen atom positioning and electronic properties. Quinoxalines are more rigid and planar, favoring intercalation in biological targets . Pyrrolidin-2-one () introduces a lactam ring, enhancing hydrogen-bonding capacity compared to the target’s pyrrolidin-1-yl ethanone .
Substituent Effects: The 3-methyl group on the quinoxaline (target compound) increases lipophilicity compared to the 3-nitrophenyl group in BG15329, which introduces polar nitro functionality . Fluorine atoms () improve metabolic stability and membrane permeability but may reduce solubility .
Synthetic Approaches :
- Pd-catalyzed α-arylation () and green synthesis () are common for pyrrolidine-containing compounds. The target compound may be synthesized via similar coupling reactions .
Biological Activity
The compound 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline moiety and subsequent modifications to introduce the pyrrolidine and sulfanyl groups. The synthetic pathway may include:
- Formation of Quinoline Derivative : Starting from 3-methylquinoxalin-2(1H)-one.
- Sulfanylation : Introduction of the sulfanyl group to form the desired thioether.
- Pyrrolidine Attachment : Reacting with appropriate pyrrolidine derivatives to yield the final product.
Anticancer Activity
Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-methylquinoxaline have shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 2.1 to 9.8 µM . The compound 11e, a derivative closely related to our compound of interest, demonstrated an ability to induce apoptosis and arrest cell cycle progression at the G2/M phase.
The anticancer activity is believed to be mediated through inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibitory assays revealed that certain derivatives exhibit IC50 values as low as 2.9 µM , indicating strong potential as VEGFR-2 inhibitors .
Neuropharmacological Effects
In addition to anticancer properties, compounds containing pyrrolidine rings have been investigated for their anticonvulsant activities. For example, a related thiazole-integrated pyrrolidinone showed significant efficacy in picrotoxin-induced convulsion models, with an effective dose (ED50) of 18.4 mg/kg . This suggests that the structural features present in this compound may enhance neuroprotective effects.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific functional groups significantly influence the biological activity of quinoxaline derivatives:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 11e | 3-Methylquinoxaline derivative | 2.1 - 9.8 | Cytotoxicity against HepG2/MCF7 |
| 12g | Similar structure with modifications | 5.4 | VEGFR-2 inhibition |
| Analogue 2 | Thiazole-pyrrolidine derivative | 18.4 mg/kg | Anticonvulsant activity |
Case Study 1: Cytotoxicity Evaluation
In vitro studies have shown that compound 11e significantly induces apoptosis in HepG2 cells, increasing caspase activity and decreasing Bcl-2 levels by over threefold compared to control cells . These findings highlight its potential as a therapeutic agent in cancer treatment.
Case Study 2: Anticonvulsant Properties
Another study demonstrated that a closely related compound exhibited protective effects in animal models of seizures, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
